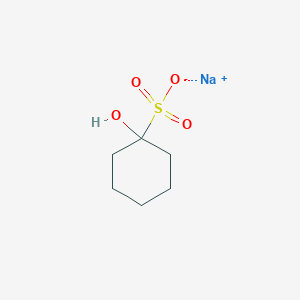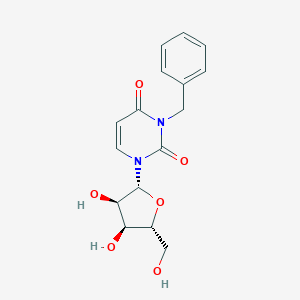
Uridine, 3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 3-(phenylmethyl)- is a natural nucleoside that plays an important role in various biochemical and physiological processes. It is a component of RNA and is involved in the synthesis of nucleic acids, as well as the regulation of neurotransmitter levels in the brain. In recent years, there has been a growing interest in the scientific community in the potential applications of uridine, 3-(phenylmethyl)- in various fields, including pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
The mechanism of action of uridine, 3-(phenylmethyl)- is complex and not fully understood. It is known to act on a variety of receptors in the brain, including adenosine receptors, dopamine receptors, and glutamate receptors. It is also believed to promote the synthesis of various neurotransmitters, including acetylcholine and dopamine. Additionally, uridine, 3-(phenylmethyl)- has been shown to promote the growth and survival of neurons in the brain.
Biochemische Und Physiologische Effekte
Uridine, 3-(phenylmethyl)- has a variety of biochemical and physiological effects on the body. It is involved in the synthesis of nucleic acids, including RNA, and is also involved in the regulation of neurotransmitter levels in the brain. Studies have shown that uridine, 3-(phenylmethyl)- can improve cognitive function, enhance memory, and reduce symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Uridine, 3-(phenylmethyl)- has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It also has a variety of potential applications in the fields of pharmacology and neuroscience. However, there are also some limitations to its use in lab experiments. For example, its effects on the body are complex and not fully understood, and it may interact with other compounds in unpredictable ways.
Zukünftige Richtungen
There are several potential future directions for research on uridine, 3-(phenylmethyl)-. One area of interest is the development of new pharmacological treatments for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the study of uridine, 3-(phenylmethyl)-'s effects on the brain and its potential applications in cognitive enhancement and memory improvement. Additionally, there is ongoing research into the mechanisms of action of uridine, 3-(phenylmethyl)- and its interactions with other compounds in the body.
Synthesemethoden
Uridine, 3-(phenylmethyl)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from scratch, while enzymatic synthesis involves the use of enzymes to catalyze the reaction that produces the compound. The most commonly used method for synthesizing uridine, 3-(phenylmethyl)- is chemical synthesis, which involves the reaction of uracil with benzyl bromide in the presence of a strong base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Uridine, 3-(phenylmethyl)- has been the subject of extensive scientific research in recent years, with a particular focus on its potential applications in the fields of pharmacology and neuroscience. Studies have shown that uridine, 3-(phenylmethyl)- has a variety of effects on the brain, including the regulation of neurotransmitter levels and the promotion of neuroplasticity. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
14985-34-3 |
|---|---|
Produktname |
Uridine, 3-(phenylmethyl)- |
Molekularformel |
C16H18N2O6 |
Molekulargewicht |
334.32 g/mol |
IUPAC-Name |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6/c19-9-11-13(21)14(22)15(24-11)17-7-6-12(20)18(16(17)23)8-10-4-2-1-3-5-10/h1-7,11,13-15,19,21-22H,8-9H2/t11-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
DBYRVSQCTWOQRS-NMFUWQPSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Synonyme |
N(3)-benzyluridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



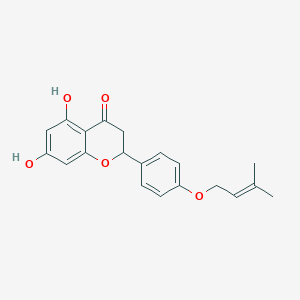
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)

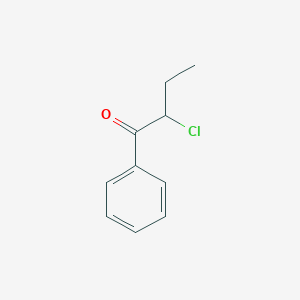
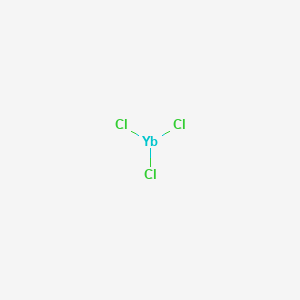
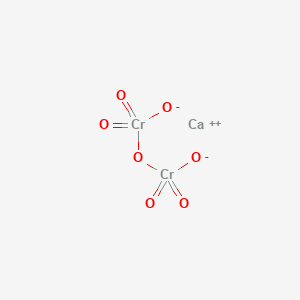
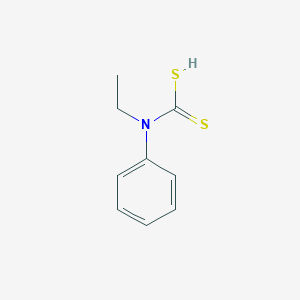
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
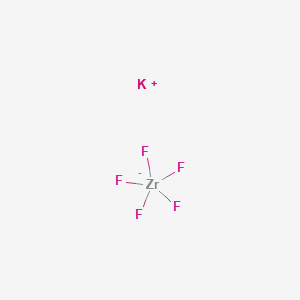
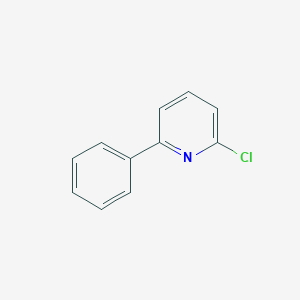
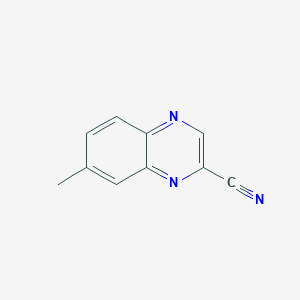
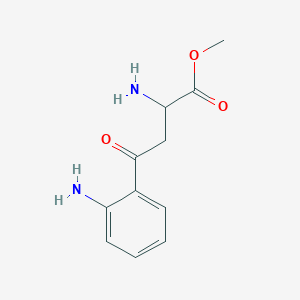
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
